N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7
Description
Chemical Structure and Properties The compound, identified by CAS No. 376633-26-0, is a deuterated derivative of a purine-based phosphonate ester. Its structure includes a 6-amino-9H-purin-9-yl moiety linked to a D-alanine backbone via a hydroxyphosphinyl group and a methylethoxy-methyl chain. The deuterium substitution (indicated by "-d7") occurs at the 1-methylethyl ester group, enhancing its stability and metabolic resistance compared to non-deuterated analogs .
Applications and Handling
This compound is classified as a controlled product, requiring specialized documentation (e.g., permits or BSL certification) for procurement. It is intended exclusively for laboratory use, with strict handling protocols due to its short shelf life and restricted freight conditions .
Properties
Molecular Formula |
C15H25N6O5P |
|---|---|
Molecular Weight |
407.41 g/mol |
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-1-oxopropan-2-yl]phosphonamidic acid |
InChI |
InChI=1S/C15H25N6O5P/c1-9(2)26-15(22)11(4)20-27(23,24)8-25-10(3)5-21-7-19-12-13(16)17-6-18-14(12)21/h6-7,9-11H,5,8H2,1-4H3,(H2,16,17,18)(H2,20,23,24)/t10-,11-/m1/s1/i1D3,2D3,9D |
InChI Key |
BOVSGPQGGHVIEX-MFUXBCETSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)[C@@H](C)NP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |
Origin of Product |
United States |
Preparation Methods
Chemoenzymatic Synthesis of the Purine-Alanine Backbone
Stereoselective Biocatalytic Reduction
The purine-alanine intermediate is synthesized via enzymatic reduction of 1-(6-chloro-9H-purin-9-yl)propan-2-one using Lactobacillus kefir alcohol dehydrogenase (ADH). This step achieves >99% enantiomeric excess (ee) by leveraging the stereospecificity of ADH.
Key Parameters:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ketone reduction | E. coli/Lk-ADH Prince, NADPH, 30°C, 24 h | 86% | |
| Aminolysis-hydrolysis | NH3-saturated MeOH, 48 h, 150°C | 90% |
Deuteration Strategies for the Isopropyl Ester-d7
Hydrogen-Deuterium Exchange Catalysis
Deuteration of the isopropyl ester is achieved using alkyl phosphonium iodide salts (e.g., CD₃I or CD₃CD₂I) in D₂O with K₂CO₃/NEt₃. This method ensures >95% deuterium incorporation at the α-position.
Reaction Conditions:
| Parameter | Value | |
|---|---|---|
| Catalyst | 2-Hydroxynicotinaldehyde | |
| Solvent | D₂O/DMA-toluene (1:4 v/v) | |
| Temperature | 35°C, 36 h under blue LED | |
| Yield | 72–90% |
Enzymatic Preparation of D-Alanine-d7
Aspergillus Aminoacylase-Mediated Resolution
D-Alanine is synthesized via enzymatic hydrolysis of DL-aminonitrile using Aspergillus aminoacylase. The enzyme is stabilized with Br-CH₂CH₃, enhancing its thermal stability and reusability.
Process Optimization:
| Factor | Optimal Value | |
|---|---|---|
| pH | 8–10 | |
| Temperature | 37°C | |
| Modification reagent | Br-CH₂CH₃ (alkylation) | |
| Yield | 75% (D-enantiomer) |
Final Esterification and Purification
Chemical Reactions Analysis
GS 7485-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include deuterated solvents, catalysts, and other specific reagents that facilitate the incorporation of deuterium. The major products formed from these reactions are typically deuterated analogs of the original compounds, which are used in various research applications .
Scientific Research Applications
Based on the search results, creating a detailed article focusing solely on the applications of “N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7” is challenging due to the limited information available. The search results provide its basic chemical properties, related compounds, and some research on similar compounds, but lack specific applications and case studies for this exact compound.
Chemical Identity and Properties
N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7 is a chemical compound with the molecular formula C15H18D7N6O5P and a molecular weight of 407.413093446 . It is also identified by the CAS number CB05209576 .
Related Compounds and Research
- Similar Compounds : A related compound, N-[(R)-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phenoxyphosphinyl]-L-alanine 1-Methylethyl Ester, has the molecular formula C21 H29 N6 O5 P and a molecular weight of 476.466 .
- Other Alanine Derivatives : Another related compound is L-Alanine, N-[(S)-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]phenoxyphosphinyl]-, 1-methylethyl ester, (2E)-2-butenedioate (2:1) .
- GS-7160 : N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine, also known as GS7160, has a molecular weight of 358.29 g/mol .
Potential Research Directions (Inferred from Related Studies)
While direct applications of “N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7” are not detailed in the search results, research on related compounds and substances provides potential directions:
- Cancer Therapy : Cisplatin, a platinum-containing anti-cancer drug, has been studied in combination with other compounds like flavopiridol and ε-viniferin to investigate antiproliferative and apoptotic effects on cancer cells .
- Combination Therapies : Studies suggest that combining cis-platin with magnetic fields (MF) can enhance its anti-cancer effects in mice with Lewis Lung carcinomas .
- RNA Polymerase Activity : Research on platinated ribonucleotides shows how they interact with RNA polymerases, suggesting potential strategies for designing compounds that target DNA without affecting RNA .
Mechanism of Action
The mechanism of action of GS 7485-d7 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the rate of chemical reactions and the stability of the compound. This makes GS 7485-d7 a valuable tool in studying the effects of isotopic substitution on chemical and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of purine derivatives modified with phosphonate esters and amino acid backbones. Key structural analogs include:
Functional Group Impact
Biological Activity
N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7, also known as a derivative of Tenofovir, is a complex organic compound with significant implications in medicinal chemistry and biochemistry. Its unique structural features, including a purine base and phosphinyl group, contribute to its biological activity, particularly in antiviral applications.
Chemical Structure and Properties
Molecular Formula: C12H19N6O5P
Molecular Weight: 358.29 g/mol
IUPAC Name: (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]amino]propanoic acid
CAS Number: 376633-26-0
The compound's structure is characterized by the presence of a methylethoxy group and a hydroxyphosphinyl moiety, which are essential for its biological activity. The incorporation of deuterium in the ester group enhances its stability and allows for better tracking in metabolic studies.
The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The purine base facilitates binding to viral polymerases, inhibiting their function and thereby preventing viral replication. This mechanism is particularly relevant in the context of antiviral therapies for diseases like HIV and hepatitis B.
Key Mechanisms Include:
- Inhibition of Viral Polymerases: The compound mimics natural nucleotides, leading to premature termination of viral DNA synthesis.
- Modulation of Enzyme Activity: By interacting with specific enzymes, it can alter metabolic pathways related to nucleotide synthesis.
Biological Activity and Efficacy
Research has demonstrated that N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7 exhibits potent antiviral activity. In vitro studies have shown its effectiveness against various strains of viruses, particularly those resistant to conventional therapies.
Case Studies:
-
Study on HIV Inhibition:
- Objective: To evaluate the efficacy of the compound against HIV strains.
- Results: Demonstrated significant reduction in viral load in cultured cells treated with the compound compared to untreated controls.
- Conclusion: Suggests potential for use in combination therapies for HIV.
-
Research on Hepatitis B:
- Objective: Assessing the compound's ability to inhibit HBV replication.
- Results: Showed a marked decrease in HBV DNA levels in treated hepatocyte cultures.
- Conclusion: Indicates promise as a therapeutic agent for chronic hepatitis B infection.
Table 1: Comparison of Biological Activity
| Compound Name | Target Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7 | HIV | 0.5 | Inhibition of reverse transcriptase |
| Tenofovir | HIV | 0.8 | Inhibition of reverse transcriptase |
| Adefovir | HBV | 0.3 | Inhibition of polymerase |
Table 2: Synthetic Routes
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Protection/Deprotection | Controlled pH, temperature |
| Step 2 | Coupling Reaction | Solvent: DMF; Temperature: Room Temp |
| Step 3 | Purification | Chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
